4-methyl-2-[4-(trifluoromethyl)phenyl]-N-[2-[5-(trifluoromethyl)pyridin-2-yl]sulfonylethyl]-1,3-thiazole-5-carboxamide
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Overview
Description
CC618 is a potent and selective PPARβ/δ antagonist. CC618 selectively antagonizes agonist-induced PPARβ/δ activity with an IC50 = 10.0 μM. The treatment of PPARβ/δ with CC618 leads to a covalent modification of Cys249, located centrally in the PPARβ/δ ligand binding pocket, corresponding to the conversion of its thiol moiety to a 5-trifluoromethyl-2-pyridylthioether.
Scientific Research Applications
Fungicidal Activity
Research has demonstrated the effectiveness of similar thiazole carboxamides in fungicidal applications. For instance, a study synthesized several 2-methyl-4-trifluoromethyl-thiazole-5-carboxamides, which showed significant inhibition rates against Pellicularia sasakii, a plant pathogen (Li Wei, 2012).
Glycine Transporter Inhibition
Another study identified related compounds as potent glycine transporter 1 inhibitors. These inhibitors play a role in managing neurological conditions by influencing glycine levels in the brain (Shuji Yamamoto et al., 2016).
Synthesis of Derivatives
Research also involves the synthesis of various derivatives of such compounds. For instance, the synthesis of furo[3,2-c]pyridine derivatives shows the chemical versatility and potential for developing novel compounds (Ivana Bradiaková et al., 2009).
Inhibitors of Gene Expression
Significant research has been done on the role of similar compounds as inhibitors of NF-kappaB and AP-1 gene expression. These factors are crucial in the regulation of immune response and cell proliferation (M. Palanki et al., 2000).
Antimicrobial Activity
Some thiazole-5-carboxamide derivatives have been synthesized and tested for antimicrobial activities, demonstrating potential in combating various microorganisms (A. Abdelhamid et al., 2010).
Polyamide-Imides Synthesis
The compound's structural framework has been used in synthesizing novel polyamide-imides, showing applications in materials science, especially in developing materials with unique thermal and solubility properties (A. Shockravi et al., 2009).
properties
CAS RN |
1680204-90-3 |
---|---|
Product Name |
4-methyl-2-[4-(trifluoromethyl)phenyl]-N-[2-[5-(trifluoromethyl)pyridin-2-yl]sulfonylethyl]-1,3-thiazole-5-carboxamide |
Molecular Formula |
C20H15F6N3O3S2 |
Molecular Weight |
523.47 |
IUPAC Name |
4-methyl-2-(4-(trifluoromethyl)phenyl)-N-(2-((5-(trifluoromethyl)pyridin-2-yl)sulfonyl)ethyl)thiazole-5-carboxamide |
InChI |
InChI=1S/C20H15F6N3O3S2/c1-11-16(33-18(29-11)12-2-4-13(5-3-12)19(21,22)23)17(30)27-8-9-34(31,32)15-7-6-14(10-28-15)20(24,25)26/h2-7,10H,8-9H2,1H3,(H,27,30) |
InChI Key |
AZZXDJUUKNGRAK-UHFFFAOYSA-N |
SMILES |
O=C(C1=C(C)N=C(C2=CC=C(C(F)(F)F)C=C2)S1)NCCS(=O)(C3=NC=C(C(F)(F)F)C=C3)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
CC618; CC-618; CC 618. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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